molecular formula C14H14Cl2N2O4 B13579210 1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid

1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1h-pyrazole-3-carboxylic acid

Cat. No.: B13579210
M. Wt: 345.2 g/mol
InChI Key: ZJZBVJYILZVGMG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethoxycarbonyl group, and a pyrazole ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final product is obtained after esterification with ethyl chloroformate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential use in pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-5-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    2,4-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but lacks the pyrazole ring and ethoxycarbonyl group. It is used as a herbicide and has different chemical properties and applications.

    1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but differs in the position and type of substituents. It may have different biological activities and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-ethoxycarbonyl-5-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-3-22-13(21)14(2)7-10(12(19)20)17-18(14)11-5-4-8(15)6-9(11)16/h4-6H,3,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBVJYILZVGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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